3-Chlorobenzoic-d4 acid CAS 2098655-72-0 properties
3-Chlorobenzoic-d4 acid CAS 2098655-72-0 properties
CAS: 2098655-72-0 Application Focus: Quantitative Bioanalysis & Environmental Mass Spectrometry
Executive Summary & Chemical Identity
3-Chlorobenzoic-d4 acid is the isotopically labeled analog of 3-chlorobenzoic acid, where four hydrogen atoms on the benzene ring are replaced by deuterium (
It serves as a critical Stable Isotope Labeled Internal Standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary function is to correct for variability in extraction efficiency and ionization suppression (matrix effects) during the quantification of chlorobenzoic acid derivatives, which are common metabolites of polychlorinated biphenyls (PCBs) and pharmaceutical intermediates.
Physicochemical Profile: Parent vs. Deuterated Standard
The following table contrasts the unlabeled analyte with the d4-standard. Note that while chemical properties (pKa, solubility) remain virtually identical, the mass difference is the functional key for MS detection.
| Property | 3-Chlorobenzoic Acid (Analyte) | 3-Chlorobenzoic-d4 Acid (IS) |
| CAS Number | 535-80-8 | 2098655-72-0 |
| Formula | C | C |
| Molecular Weight | 156.57 g/mol | ~160.59 g/mol |
| Exact Mass (Monoisotopic) | 155.998 ( | 160.023 ( |
| pKa (Acid Dissociation) | 3.82 | ~3.82 (Negligible isotope effect) |
| Solubility | Organic solvents (EtOH, DMSO); Low in water | Identical |
| Appearance | White crystalline solid | White crystalline solid |
Critical Application: LC-MS/MS Method Development
The Necessity of SIL-IS in Electrospray Ionization (ESI)
In bioanalysis and environmental monitoring, Matrix Effects are the primary source of quantitative error. Co-eluting components from plasma, urine, or soil extracts can compete for charge in the ESI source, causing signal suppression or enhancement.
Why 3-Chlorobenzoic-d4?
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Co-elution: As a structural analog, it co-elutes (or elutes very closely) with the target analyte, experiencing the exact same matrix suppression at the exact same moment.
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Mass Resolution: The +4 Da shift prevents "cross-talk" (isotopic overlap).
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Natural Chlorine has two isotopes:
Cl (75%) and Cl (25%). -
A d1 or d2 standard might overlap with the M+2 peak of the parent.
-
A d4 standard shifts the mass sufficiently (M+4) to clear the natural isotopic envelope of the chlorinated analyte.
-
Diagram 1: Internal Standard Correction Logic
The following diagram illustrates how the d4-standard normalizes data against random errors and matrix effects.
Caption: Workflow demonstrating how the d4-standard corrects for ionization suppression by maintaining a constant response ratio.
Experimental Protocol: Validated Quantification Workflow
Note: This protocol assumes a Triple Quadrupole (QqQ) MS system operating in Negative Electrospray Ionization (ESI-) mode, as benzoic acids ionize best by deprotonation [M-H]-.
A. Stock Solution Preparation[5]
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Weighing: Accurately weigh 1.0 mg of 3-Chlorobenzoic-d4 acid.
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Dissolution: Dissolve in 1.0 mL of LC-MS grade Methanol (MeOH) to generate a 1.0 mg/mL stock.
-
Expert Insight: Do not use basic aqueous buffers for long-term stock storage to avoid potential slow H/D exchange, although ring deuterons are generally stable.
-
-
Storage: Store at -20°C in amber glass vials to prevent photodegradation.
B. MS/MS Transition Optimization (MRM)
To quantify selectively, you must monitor specific precursor-to-product ion transitions.
-
Ionization Mode: Negative (ESI-)
-
Mechanism: Decarboxylation (Loss of CO
, -44 Da).
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Dwell Time |
| 3-Chlorobenzoic Acid | 155.0 ( | 111.0 | ~15-20 eV | 50 ms |
| 3-Chlorobenzoic-d4 (IS) | 159.0 ( | 115.0 | ~15-20 eV | 50 ms |
Note: The precursor for the d4 standard is 159 (155 + 4). The product ion is 115 (111 + 4), retaining the deuterated ring.
C. Sample Extraction (Solid Phase Extraction - SPE)
For plasma or wastewater samples, a self-validating extraction is required.
-
Conditioning: Oasis HLB cartridge (or equivalent) with 1 mL MeOH followed by 1 mL Water (pH 3).
-
Loading: Mix 100 µL sample + 10 µL Internal Standard Working Sol. (e.g., 100 ng/mL) + 300 µL 0.1% Formic Acid. Load onto cartridge.
-
Washing: Wash with 1 mL 5% MeOH in Water.
-
Elution: Elute with 1 mL pure MeOH.
-
Reconstitution: Evaporate to dryness under N
and reconstitute in Mobile Phase.
Diagram 2: MS Fragmentation Mechanism
Visualizing the fragmentation ensures the selected MRM transitions are chemically sound.
Caption: MRM transition logic. The carboxylic acid group is lost as CO2, leaving the deuterated chlorophenyl anion.
Quality Control & Validation Criteria (FDA/ICH M10)
To ensure "Trustworthiness" in your data, the following validation steps are mandatory when using this IS.
Cross-Signal Contribution (Cross-talk)
Before running samples, you must verify isotopic purity.
-
Test: Inject a high concentration of the Analyte (Upper Limit of Quantitation) without IS. Monitor the IS channel (159->115).
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Requirement: Signal in the IS channel must be ≤ 5% of the IS response in zero samples.
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Reverse Test: Inject pure IS. Monitor the Analyte channel. Signal must be ≤ 20% of the Lower Limit of Quantitation (LLOQ).
IS Response Variability[6][7]
-
Monitor the absolute peak area of 3-Chlorobenzoic-d4 across the entire run.
-
Acceptance: The IS area should not deviate >50% from the mean IS response of the calibration standards. A drastic drop indicates severe matrix suppression or extraction failure for that specific sample.
Synthesis & Stability Context
While researchers typically purchase this standard, understanding its origin aids in troubleshooting.
-
Synthesis Route: Typically produced via the oxidation of 3-chlorotoluene-d7 or through H/D exchange of 3-chlorobenzoic acid using D
O and a transition metal catalyst (e.g., Pt/C or Pd/C) under high temperature and pressure. -
Stability: The Carbon-Deuterium (C-D) bond is stronger than the C-H bond (Kinetic Isotope Effect). Therefore, 3-Chlorobenzoic-d4 is chemically stable. However, avoid storing in highly alkaline solutions (pH > 10) for extended periods to prevent any potential exchange at the position ortho to the carboxyl group, though this is rare on the benzene ring compared to alpha-carbonyl positions.
References
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Vanderford, B. J., et al. (2007). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. PubMed. Link
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US Food and Drug Administration (FDA). (2018/2022).[1] Bioanalytical Method Validation Guidance for Industry / ICH M10.[1][2] FDA.gov. Link
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WuXi AppTec. (2025).[3] Internal Standards in LC-MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK. Link
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National Center for Biotechnology Information. (2025). 3-Chlorobenzoic acid (Parent Compound Properties).[4][5] PubChem Compound Summary. Link
